molecular formula C30H68N2O2 B1602080 Bisquat dihydroxide CAS No. 69762-88-5

Bisquat dihydroxide

Cat. No. B1602080
CAS RN: 69762-88-5
M. Wt: 488.9 g/mol
InChI Key: ALYGOOWRCDZDTJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

“Bisquat dihydroxide” is a chemical compound with the molecular formula C30H68N2O2 . It is not intended for human or veterinary use and is primarily used for research.


Synthesis Analysis

The synthesis of compounds similar to “Bisquat dihydroxide”, such as layered double hydroxides (LDHs), has been extensively studied . LDHs are generally highly stable, safe, and recyclable. They can be filled with nanomaterials to form composites of enhanced performance .

Scientific Research Applications

Dye Degradation

In the field of environmental chemistry, “Bisquat dihydroxide” plays a significant role in the degradation of synthetic dyes. These compounds act as catalysts in advanced oxidation processes, breaking down complex dye molecules into less harmful substances, thereby mitigating water pollution caused by industrial effluents .

Organic Pollutant Degradation

Similar to dye degradation, “Bisquat dihydroxide” is also effective in the breakdown of various organic pollutants. Its high surface area and active sites enable it to adsorb and decompose persistent organic pollutants, contributing to cleaner air and water environments .

Water Treatment

The application of “Bisquat dihydroxide” in water treatment technologies is well-documented. It is used to remove heavy metals and other toxic substances from water through adsorption. The compound’s anion exchange capacity makes it particularly useful in capturing and immobilizing contaminants .

Photoelectrochemical Water Splitting

“Bisquat dihydroxide” is instrumental in photoelectrochemical water splitting, where it serves as a photocatalyst. This process is essential for hydrogen production, as it involves the conversion of solar energy into chemical energy, splitting water molecules into hydrogen and oxygen .

Carbon Dioxide Reduction

Addressing global warming concerns, “Bisquat dihydroxide” is employed in carbon dioxide reduction strategies. It can catalyze the conversion of CO2 into useful hydrocarbons, thus playing a role in both mitigating climate change and providing a sustainable source of carbon-based fuels .

Safety and Hazards

“Bisquat dihydroxide” is considered corrosive, and it can cause burns . In case of contact with eyes, it is recommended to rinse immediately with plenty of water and seek medical advice .

Future Directions

Research on layered double hydroxides (LDHs), a class of materials with properties similar to “Bisquat dihydroxide”, has shown promise in various biomedical applications . These applications include drug/gene delivery, bioimaging diagnosis, cancer therapy, biosensing, tissue engineering, and anti-bacteria .

properties

IUPAC Name

tributyl-[6-(tributylazaniumyl)hexyl]azanium;dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H66N2.2H2O/c1-7-13-23-31(24-14-8-2,25-15-9-3)29-21-19-20-22-30-32(26-16-10-4,27-17-11-5)28-18-12-6;;/h7-30H2,1-6H3;2*1H2/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYGOOWRCDZDTJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCCCC[N+](CCCC)(CCCC)CCCC.[OH-].[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H68N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572165
Record name N~1~,N~1~,N~1~,N~6~,N~6~,N~6~-Hexabutylhexane-1,6-bis(aminium) dihydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisquat dihydroxide

CAS RN

69762-88-5
Record name N~1~,N~1~,N~1~,N~6~,N~6~,N~6~-Hexabutylhexane-1,6-bis(aminium) dihydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Hexamethylenebis(tributylammoniumhydroxide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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